exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKNWRKMXWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride typically involves cyclization reactions and catalytic hydrogenation reactions . These methods are essential for constructing the bicyclic framework of the compound. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method, using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a bicyclic compound with a nitrogen atom in its six-membered ring and a hydroxyl group (-OH) at the 6-position, which allows for significant reactivity. It is typically used in its hydrochloride form to enhance water solubility and stability. This compound is a building block for synthesizing more complex molecules and has potential therapeutic properties.
Scientific Research Applications
This compound has diverse applications across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex molecules.
- It is used in developing spiro[3-azabicyclo[3.1.0]hexanes] .
Biology and Medicine
- The compound is studied for its potential therapeutic properties.
- It serves as a precursor for synthesizing antiviral and antibacterial agents and other bioactive molecules.
- It has shown potential in treating neurological disorders by influencing neurotransmitter systems.
- Derivatives have demonstrated activity against certain cancer cells and may influence neurochemical pathways.
- It can modulate cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
- It can alter the expression of genes involved in metabolic processes, affecting cellular energy production and utilization.
Industry
- It is used in developing new materials and chemical processes.
- Its reactivity and stability make it suitable for various industrial processes.
Biological Activities
This compound exhibits diverse biological activities. Its unique structural properties contribute to these activities.
- Enzyme Interactions It can bind to the active sites of enzymes, such as proteases and oxidoreductases, resulting in either inhibition or activation of enzyme activity. For example, it inhibits certain proteases, which is useful for studying protease-related pathways and diseases.
- Neuropharmacological Effects It exhibits significant activity in neuropharmacology, potentially influencing neurotransmitter systems and offering therapeutic benefits in treating neurological disorders.
Case Studies
Research has highlighted various applications of this compound:
- Neurotransmitter Modulation A study demonstrated that the compound could influence serotonin and dopamine pathways, suggesting potential applications in mood disorders.
- Cancer Research In vitro studies indicated that certain derivatives inhibited the growth of cancer cells through apoptosis induction mechanisms.
- Synthetic Applications The compound serves as a precursor for synthesizing more complex bioactive molecules, including antiviral agents.
Mechanism of Action
The mechanism by which exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. Detailed studies on its mechanism of action are essential for understanding its role in various applications .
Comparison with Similar Compounds
Similar compounds to exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride include:
exo-3-Azabicyclo[3.1.0]hexane-6-methanol: This compound has a similar bicyclic structure but differs in the functional group attached to the bicyclic ring.
exo-3-Azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride: This compound features a carboxamide group, making it distinct in terms of reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it valuable for various research and industrial purposes.
Biological Activity
exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structural features, including a nitrogen atom within its ring system, contribute to its interactions with various biological targets, making it a compound of interest for therapeutic applications.
- Molecular Formula : CHClN\O
- Molecular Weight : 135.59 g/mol
- Structure : The compound features a bicyclic framework with an alcohol functional group at the 6-position and a nitrogen atom at the 3-position, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Interaction : It has been observed to inhibit certain proteases, which can be useful in studying protease-related pathways and diseases.
- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
- Gene Expression : It can alter the expression of genes involved in metabolic processes, impacting cellular energy production and utilization.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Derivatives of this compound have shown potential against various cancer cell lines, suggesting its application in oncology.
- Neurological Effects : Its structural resemblance to neurotransmitter analogs suggests possible uses in treating neurological disorders by influencing neurochemical pathways.
- Antimicrobial Properties : The compound has been implicated in studies targeting bacterial infections, showcasing antibacterial activity.
Data Summary Table
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Active against certain cancer cell lines | |
| Neurological Applications | Potential therapeutic agent for neurological disorders | |
| Antimicrobial | Exhibits antibacterial properties | |
| Enzyme Inhibition | Inhibits specific proteases | |
| Cell Signaling Modulation | Affects MAPK/ERK signaling pathway |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific proteases involved in cancer progression, providing insights into its potential use as an anticancer agent.
- Neuropharmacological Research : Research indicated that derivatives of this compound could modulate neurotransmitter release, highlighting its potential role in treating neurodegenerative diseases.
- Antibacterial Testing : Various derivatives were tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves cyclization reactions using bicyclic precursors. For example, a related compound (3-azabicyclo[3.1.0]hexane-6-carboxylate) was synthesized via a [3+2] cycloaddition followed by selective reduction and acid-catalyzed ring closure. Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in the separation of enantiomers via chiral HPLC . Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the exo configuration .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm bicyclic structure and substituent positions (e.g., distinguishing endo vs. exo configurations via coupling constants) .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers .
- HPLC-MS : Validates purity (>97%) and detects trace impurities, especially in hydrochloride salt forms .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : The hydrochloride salt is hygroscopic and requires storage in airtight containers under inert gas (e.g., argon) at 2–8°C. Degradation studies show increased stability in anhydrous solvents like acetonitrile, avoiding protic solvents that may promote hydrolysis .
Advanced Research Questions
Q. What strategies are employed to resolve enantiomeric impurities in synthetic batches?
- Methodological Answer : Enantiomeric excess is achieved via:
- Chiral auxiliaries : Temporary chiral groups guide stereoselective cyclization.
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
- Crystallization-induced asymmetric transformation : Repeated recrystallization in chiral solvents enriches the desired enantiomer .
Q. How do reaction mechanisms differ between epoxidation and aziridination in bicyclic systems like this compound?
- Methodological Answer : Epoxidation (e.g., with m-CPBA) proceeds via electrophilic oxygen insertion, while aziridination involves nitrene transfer reagents (e.g., TsNClNa). Computational studies (DFT) reveal higher ring strain in aziridine intermediates, necessitating milder conditions to prevent ring-opening side reactions .
Q. What computational modeling approaches predict this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Screens interactions with biological targets (e.g., enzymes in urinary incontinence therapies like Tolterodine derivatives) .
- QSAR models : Correlate substituent effects (e.g., fluorine substitution at C6) with antimicrobial potency .
Q. How are contradictions in biological assay data addressed (e.g., varying IC50 values across studies)?
- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer pH affecting protonation states). Solutions include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Metabolic stability assays : Pre-incubate compounds with liver microsomes to account for in vivo degradation .
Q. What structural modifications enhance this compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
